5-methoxy-1,3-benzoxazole-2-thiol
Description
Properties
IUPAC Name |
5-methoxy-1,3-benzoxazole-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-10-5-2-3-7-6(4-5)9-8(12)11-7/h2-4H,1H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTUVLRFJOUWBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)OC(=N2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1,3-benzoxazole-2-thiol typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones. One common method includes the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and hydrogen peroxide in ethanol . The reaction is carried out at moderate temperatures (around 50°C) to yield the desired benzoxazole derivative.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs solid-phase synthesis techniques, which allow for efficient and scalable production. These methods utilize combinatorial chemistry approaches to generate a wide range of benzoxazole derivatives, including this compound .
Chemical Reactions Analysis
Thiol-Based Reactivity
The thiol group at position 2 participates in diverse reactions:
Alkylation Reactions
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Example : Reaction with ethyl chloroacetate under anhydrous conditions.
Oxidation to Disulfides
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Reagents : Air or mild oxidizing agents (e.g., H₂O₂).
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Product : Bis(5-methoxybenzoxazol-2-yl) disulfide.
Catalytic Coupling Reactions
This compound acts as a thiol donor in asymmetric catalysis. For example:
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Application : Asymmetric 1,2-methoxysulfenylation of styrenes using a vanadyl catalyst.
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Conditions : 5 mol% vanadyl catalyst (3,5-dichloro-substituted), BzOxz-SH (2.0 equiv), TBHP oxidant in MeOH at 0°C.
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Outcome : Chiral β-methoxy sulfides with up to 96% enantiomeric excess (ee) .
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Mechanistic Insight : The thiol group coordinates to the vanadyl center, enabling stereoselective C–S bond formation.
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Biological Activity and Derivatives
While the focus is on chemical reactions, derivatives of this compound exhibit notable biological properties:
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Anticancer Activity : Acetic acid derivatives (e.g., 2-substituted benzoxazole acetic acids) show cytotoxicity against MCF-7 and HCT-116 cancer cell lines .
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Enzyme Inhibition : Benzoxazolamine analogs act as leukotriene biosynthesis inhibitors (IC₅₀: 0.001 μM) .
Comparative Reaction Data
Stability and Functionalization Challenges
Scientific Research Applications
Chemistry
5-Methoxy-1,3-benzoxazole-2-thiol serves as a building block for synthesizing more complex molecules. Its unique structure enables chemists to explore various chemical reactions such as oxidation, reduction, and substitution.
Biological Applications
The compound has been investigated for its antimicrobial and antifungal properties . Research indicates it may inhibit specific enzymes involved in cancer cell proliferation, such as DNA topoisomerases and protein kinases.
Case Study: Anticancer Activity
In studies evaluating its cytotoxic effects against cancer cell lines (e.g., MCF-7 and HCT-116), derivatives of this compound demonstrated significant anticancer activity .
Medicine
Research is ongoing to assess its potential as an anticancer agent and for anti-inflammatory activities . The compound's mechanism involves modulating biological targets through hydrogen bonding and π-π interactions.
Industrial Applications
In industry, this compound is utilized in developing new materials and pharmaceuticals due to its versatile chemical modifications and interactions with biological targets. It has been classified under substances with potential endocrine-disrupting properties but lacks substantial evidence indicating harmful effects in current literature .
Mechanism of Action
The mechanism of action of 5-methoxy-1,3-benzoxazole-2-thiol involves its interaction with various biological targets. The compound can form hydrogen bonds and π-π interactions with enzymes and proteins, thereby modulating their activity. It has been shown to inhibit enzymes such as DNA topoisomerases and protein kinases, which are involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison of 5-methoxy-1,3-benzoxazole-2-thiol with analogous compounds, focusing on structural features, synthesis, reactivity, and biological activity.
Substituent Variations on the Benzoxazole/Benzothiazole Core
Table 1: Substituent Effects on Benzoxazole/Benzothiazole Derivatives
Key Observations :
- Electronic Effects : The thiol group (-SH) in this compound increases nucleophilicity compared to acetylated (e.g., -NHCOCH₃ in ) or halogenated (e.g., -Br in ) derivatives.
- Biological Activity : Substitution with a 4-methoxyphenyl group in benzothiazole () enhances antimicrobial potency, likely due to improved lipophilicity.
- Synthetic Utility : The thiol group facilitates coupling reactions, as seen in PEG-Bt macromer synthesis , whereas bromo derivatives () are precursors for cross-coupling reactions.
Key Observations :
- Cost Drivers : The Ox precursor used in PEG-Bt synthesis is prohibitively expensive (1,000 €/gram), highlighting the need for cost-effective alternatives .
- Yield Optimization : Bromo derivatives (e.g., T-1) achieve moderate yields (65%) under mild conditions , while multi-step syntheses (e.g., PEG-Bt) are labor-intensive.
Key Observations :
- Antiparasitic Potential: MMV001239, a benzothiazole derivative, shows promise in Chagas disease drug discovery .
- Structural-Activity Relationship (SAR) : Planar benzothiazole derivatives () exhibit enhanced bioactivity due to improved DNA intercalation or enzyme inhibition.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 5-methoxy-1,3-benzoxazole-2-thiol, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of 2-mercaptoaniline derivatives with substituted carbonyl compounds. For example, potassium carbonate in methanol with sodium methoxide and magnesium chloride under reflux improves yield and purity (75% yield, 95.5% purity by HPLC) . Purification often involves recrystallization from ethyl acetate/water mixtures. Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to minimize byproducts like disulfides.
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer : Use a combination of -NMR (to identify methoxy protons at δ ~3.8 ppm and aromatic protons), -NMR (to confirm carbonyl/thiol carbons), and IR spectroscopy (S-H stretch ~2550 cm). Single-crystal X-ray diffraction provides definitive confirmation of regiochemistry, as seen in structurally analogous compounds like 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol .
Q. What solvent systems are optimal for studying the solubility and stability of this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound's aromatic and thiol groups. Stability tests in aqueous buffers (pH 4–9) show degradation at extremes due to thiol oxidation; thus, storage under inert atmosphere at -20°C is recommended .
Advanced Research Questions
Q. How does the methoxy group influence the electronic properties and reactivity of the benzoxazole-thiol scaffold?
- Methodological Answer : The methoxy group acts as an electron-donating substituent, increasing electron density on the benzoxazole ring. This can be quantified via Hammett constants (σ~ -0.27 for OMe) and DFT calculations. Experimentally, methoxy-substituted derivatives show enhanced nucleophilicity at the sulfur atom, facilitating reactions with electrophiles like alkyl halides .
Q. What strategies mitigate data contradictions in lipophilicity and bioavailability studies of methyl/alkoxy-substituted benzoxazoles?
- Methodological Answer : Use orthogonal methods:
- Lipophilicity : Compare logP values from shake-flask assays vs. computational models (e.g., XLogP3).
- Bioavailability : Parallel artificial membrane permeability assays (PAMPA) and in vivo pharmacokinetic profiling. For example, methylation of 5-hydroxy-6-methyluracil increases lipophilicity but may reduce aqueous solubility, requiring formulation optimization .
Q. How can the thiol group be functionalized for targeted drug delivery without compromising bioactivity?
- Methodological Answer : Protect the thiol as a disulfide or thioether during synthesis. Post-functionalization via Michael addition (e.g., with maleimide linkers) or click chemistry (e.g., azide-alkyne cycloaddition) retains bioactivity. For instance, (R)-2-[(5-Methoxy-1,3-benzothiazol-2-yl)thio]propanoic acid derivatives achieved 93% yield with retained antibacterial activity .
Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?
- Methodological Answer : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Compare with structurally related 5-chloro-benzoxazolinone derivatives, which showed activity via azole ring interactions with fungal cytochrome P450 enzymes . Include cytotoxicity assays (e.g., HEK293 cells) to assess selectivity.
Q. How can computational modeling predict binding modes of this compound with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against targets like E. coli FabH (β-ketoacyl-ACP synthase). Validate with MD simulations (GROMACS) to assess binding stability. For analogs, triazole-linked derivatives exhibited hydrogen bonding with active-site residues (e.g., His244, Asn247) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
